molecular formula C18H18ClN3O2S B3006633 5-chloro-2-methoxy-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034235-05-5

5-chloro-2-methoxy-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B3006633
CAS No.: 2034235-05-5
M. Wt: 375.87
InChI Key: UROLEMINOKZNMP-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 5-chloro-2-methoxybenzoyl core linked to a substituted pyrazole-thiophene moiety via an ethyl chain. Its structure integrates aromatic, heterocyclic, and alkyl components, which are common in pharmaceuticals targeting receptors or enzymes. The chlorine atom at position 5 of the benzene ring enhances lipophilicity and metabolic stability, while the methoxy group at position 2 contributes to hydrogen-bonding interactions. The pyrazole-thiophene subunit may modulate electronic properties and binding affinity to biological targets, such as kinases or neurotransmitter receptors .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-12-10-15(17-4-3-9-25-17)21-22(12)8-7-20-18(23)14-11-13(19)5-6-16(14)24-2/h3-6,9-11H,7-8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROLEMINOKZNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-2-methoxy-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound with significant potential in various biological applications, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN3O2S, with a molecular weight of 375.87 g/mol. The compound features a chloro group, a methoxy group, and a pyrazole moiety, which are known to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives, including this compound. Compounds in this class have been shown to exhibit significant inhibitory effects on various cancer cell lines.

Key Findings:

  • IC50 Values: The compound has demonstrated IC50 values comparable to established chemotherapeutics such as doxorubicin. For instance, related compounds showed IC50 values ranging from 3.0 µM to 10 µM against human cancer cell lines like MCF-7 and A549 .
CompoundCell LineIC50 (µM)
5-chloro-2-methoxy-N-(...)MCF-74.53
Related BenzamideA5493.0
DoxorubicinMCF-7~10

The mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Cell Proliferation: The compound has been shown to significantly inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Targeting Specific Pathways: Research indicates that it may inhibit key signaling pathways involved in tumor growth and metastasis, such as VEGFR and CDK9 pathways .

Study on Antiproliferative Effects

In a study evaluating various benzamide derivatives for their antiproliferative effects, the compound was assessed alongside other novel analogs. The results indicated that it effectively inhibited the growth of multiple cancer cell lines, with particular potency against MCF-7 cells.

Study Design:

  • Objective: To evaluate the antiproliferative activity of benzamide derivatives.
  • Methodology: Cell viability assays were performed using MTT assays across different concentrations.

Results:
The compound exhibited significant growth inhibition at concentrations as low as 4 µM, supporting its potential as an effective anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous molecules from the provided evidence:

Compound Key Structural Features Potential Biological/Physical Implications Source
Target Compound : 5-Chloro-2-methoxy-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide Benzamide core, methoxy group, ethyl-linked pyrazole-thiophene Balanced lipophilicity and hydrogen-bonding capacity; potential CNS or kinase-targeting activity.
5-Chloro-2-methoxy-N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}benzamide Thiazole replaces ethyl linker; pyrazole-thiophene fused to thiazole Increased rigidity; possible enhanced binding to enzymes (e.g., PfOR) due to thiazole’s electron-rich nature.
5-(5-Chloro-2-thienyl)-N′-[(E)-(2-methoxyphenyl)methylene]-1H-pyrazole-3-carbohydrazide Carbohydrazide instead of benzamide; methoxyphenylidene substituent Reduced metabolic stability (hydrazide prone to hydrolysis); potential for metal chelation or antimicrobial activity.
2-Chloro-N-methyl-N-{2-oxo-2-[5-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethyl}benzamide N-methylation; dihydro-pyrazole ring Enhanced blood-brain barrier penetration (N-methylation); altered pharmacokinetics due to reduced polarity.
N-(5-Ethylamino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide Nitro group, benzofuran core, thiazole ring Strong electron-withdrawing effects (nitro); potential cytotoxicity or antimicrobial activity.
5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydrotriazolo[4,3-a]pyridin-2-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Triazolo-pyridinone, trifluoromethyl groups High metabolic resistance (CF3 groups); likely protease or kinase inhibition due to planar triazolo structure.

Key Findings:

Substituent Effects: Electron-Withdrawing Groups (Cl, NO2): Enhance stability and binding to electron-rich targets (e.g., enzymes) but may reduce solubility . Methoxy vs. Trifluoromethoxy: Methoxy provides moderate H-bonding, while trifluoromethoxy (as in EP 3 532 474 B1 derivatives) increases lipophilicity and bioavailability . Thiophene vs.

Linker Variations :

  • Ethyl linkers (target compound) improve conformational flexibility, aiding target accommodation. Rigid linkers (e.g., thiazole in ) may enhance selectivity but reduce adaptability .

Biological Activity Trends :

  • Compounds with pyrazole-thiophene motifs (target, ) are associated with CNS activity (e.g., orexin receptor antagonism in ).
  • Thiazole-containing analogs () show relevance in antiparasitic or antibacterial contexts due to structural similarity to nitazoxanide derivatives .

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